N-[4-(dimethylamino)butyl]oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)butyl]oxetan-3-amine is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dimethylamino group attached to a butyl chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved by cyclization through C−O bond formation or C−C bond formation . For example, the Paternò−Büchi reaction, a [2+2] photocycloaddition, is often used to form the oxetane ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(dimethylamino)butyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(dimethylamino)butyl]oxetan-3-amine has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)butyl]oxetan-3-amine involves its interaction with molecular targets through its oxetane ring and dimethylamino group. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
N-[4-(dimethylamino)butyl]oxetan-3-amine can be compared with other similar compounds, such as:
N-[4-(dimethylamino)butan-2-yl]oxetan-3-amine: This compound has a similar structure but with a different substitution pattern on the butyl chain.
3-Oximinooxetane: This compound is an important precursor to other oxetane derivatives and has different functional groups attached to the oxetane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxetane ring and the dimethylamino group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(oxetan-3-yl)butane-1,4-diamine |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-4-3-5-10-9-7-12-8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
PJAGFYVSHRBFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCNC1COC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.